molecular formula C14H19NO3 B7846219 6-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidin]-4-OL

6-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidin]-4-OL

Cat. No.: B7846219
M. Wt: 249.30 g/mol
InChI Key: ZKAWSCVJHRTNJT-UHFFFAOYSA-N
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Description

6-Methoxy-3,4-dihydrospiro[chromene-2,4’-piperidin]-4-ol is a spirocyclic compound that features a unique structural motif combining a chromene and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3,4-dihydrospiro[chromene-2,4’-piperidin]-4-ol typically involves the condensation of a chromene derivative with a piperidine derivative under specific reaction conditions. One common method involves the use of a methoxy-substituted chromene and a piperidine derivative in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3,4-dihydrospiro[chromene-2,4’-piperidin]-4-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonates can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methoxy-3,4-dihydrospiro[chromene-2,4’-piperidin]-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that regulate metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-3,4-dihydrospiro[chromene-2,4’-piperidin]-4-ol is unique due to its specific combination of a chromene and piperidine ring, which imparts distinct chemical and biological properties. Its methoxy group further enhances its reactivity and potential for functionalization, making it a valuable scaffold in drug design and development.

Properties

IUPAC Name

6-methoxyspiro[3,4-dihydrochromene-2,4'-piperidine]-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-17-10-2-3-13-11(8-10)12(16)9-14(18-13)4-6-15-7-5-14/h2-3,8,12,15-16H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAWSCVJHRTNJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC3(CCNCC3)CC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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